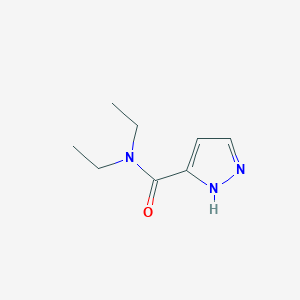

N,N-diethyl-1H-pyrazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-3-11(4-2)8(12)7-5-6-9-10-7/h5-6H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOHTQSUZMXGHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to N,N-diethyl-1H-pyrazole-3-carboxamide

Conventional synthetic approaches to N,N-diethyl-1H-pyrazole-3-carboxamide are typically multi-step processes. These routes first focus on the construction of the core pyrazole (B372694) ring, followed by the strategic introduction and modification of the carboxamide functional group.

Pyrazole Ring Formation Strategies (e.g., Cyclization Reactions)

The foundational step in the synthesis of N,N-diethyl-1H-pyrazole-3-carboxamide is the formation of the pyrazole ring. A common and effective method is the cyclocondensation reaction between a 1,3-dicarbonyl compound, or a synthetic equivalent, and a hydrazine (B178648) derivative. jst.go.jp For the synthesis of pyrazole-3-carboxylates, a one-pot cyclization of hydrazone dianions with diethyl oxalate (B1200264) has been reported to yield the desired pyrazole core. researchgate.net

Another prevalent strategy involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes. This method allows for the direct formation of the pyrazole ring with a carboxylate group, which can then be further functionalized. tandfonline.com Additionally, multicomponent reactions, where several starting materials react in a single step to form the pyrazole ring, offer an efficient alternative. nih.gov These reactions often proceed with high atom economy and can provide direct access to highly substituted pyrazoles.

The choice of a specific cyclization strategy often depends on the availability of starting materials and the desired substitution pattern on the pyrazole ring.

Introduction of the Carboxamide Moiety

Once the pyrazole-3-carboxylic acid or its ester derivative is obtained, the next critical step is the introduction of the N,N-diethylcarboxamide group. A standard and widely used method involves the conversion of the pyrazole-3-carboxylic acid into a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govdergipark.org.tr

The resulting pyrazole-3-carbonyl chloride is then reacted with diethylamine (B46881) in the presence of a base to neutralize the hydrochloric acid byproduct. This nucleophilic acyl substitution reaction efficiently yields N,N-diethyl-1H-pyrazole-3-carboxamide. dergipark.org.tr Alternative methods include the direct coupling of the pyrazole-3-carboxylic acid with diethylamine using a peptide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and N-hydroxybenzotriazole (HOBt). jst.go.jp

| Intermediate | Reagent | Product | Reference |

| Pyrazole-3-carboxylic acid | Thionyl chloride (SOCl₂) | Pyrazole-3-carbonyl chloride | nih.govdergipark.org.tr |

| Pyrazole-3-carbonyl chloride | Diethylamine | N,N-diethyl-1H-pyrazole-3-carboxamide | dergipark.org.tr |

| Pyrazole-3-carboxylic acid | EDCI, HOBt, Diethylamine | N,N-diethyl-1H-pyrazole-3-carboxamide | jst.go.jp |

Regioselective Functionalization with N,N-Diethylamine

The functionalization of the pyrazole ring with the N,N-diethylcarboxamide moiety at the 3-position is a regioselective process. When starting from pyrazole-3-carboxylic acid, the reactivity is inherently directed to the carboxyl group. The conversion to an acyl chloride enhances the electrophilicity of the carbonyl carbon, making it the exclusive site for nucleophilic attack by diethylamine. dergipark.org.tr

This inherent reactivity of the carboxylic acid functional group at the C3 position of the pyrazole ring ensures that the amidation reaction proceeds with high regioselectivity, yielding the desired N,N-diethyl-1H-pyrazole-3-carboxamide without the formation of other positional isomers.

Advanced Synthetic Strategies and Optimization Studies

In recent years, efforts to develop more efficient and environmentally friendly synthetic methods have led to the exploration of advanced energy sources to promote chemical reactions. Microwave irradiation and ultrasound have emerged as powerful tools in the synthesis of pyrazole derivatives.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has been shown to significantly accelerate reaction times, improve yields, and enhance product purity in the synthesis of pyrazole compounds. dergipark.org.trrsc.org The application of microwave irradiation to the cyclization reactions for pyrazole ring formation can dramatically reduce the required heating time from hours to minutes. dergipark.org.tr

Similarly, the amidation step to form the carboxamide can be expedited under microwave conditions. The rapid and uniform heating provided by microwaves can lead to faster reaction rates and cleaner reaction profiles compared to conventional heating methods. eresearchco.compsu.edu Studies on the synthesis of various pyrazole-carboxamides have demonstrated the efficiency of microwave-assisted protocols. eresearchco.com

| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Pyrazole Ring Formation | Hours | Minutes | Often Significant | dergipark.org.tr |

| Amidation | Hours | Minutes | Often Significant | eresearchco.com |

Ultrasound-Irradiation Enhanced Synthesis

Ultrasound irradiation is another green chemistry technique that has been successfully applied to the synthesis of heterocyclic compounds, including pyrazoles. mdpi.com The phenomenon of acoustic cavitation, generated by ultrasound waves, creates localized high-pressure and high-temperature microenvironments, which can enhance reaction rates and yields. mdpi.com

The use of ultrasound has been reported to promote cyclization reactions leading to the formation of the pyrazole ring. researchgate.net While specific studies on the ultrasound-assisted synthesis of N,N-diethyl-1H-pyrazole-3-carboxamide are not extensively documented, the general applicability of sonochemistry to similar organic transformations suggests its potential for enhancing both the ring formation and the subsequent amidation step. researchgate.net This method offers a milder alternative to high temperatures and can often be performed under ambient conditions.

Catalyst Systems and Reaction Condition Optimization

The synthesis of pyrazole-3-carboxamides, including N,N-diethyl-1H-pyrazole-3-carboxamide, often relies on the careful selection of catalysts and the optimization of reaction conditions to achieve high yields and purity. While the direct synthesis of the title compound is a specific application, the broader principles are derived from the synthesis of analogous pyrazole structures.

Common synthetic routes involve the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine, followed by the amidation of a resulting pyrazole carboxylic acid or ester. Catalysis can play a crucial role in these steps. For instance, the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol from ethyl acetoacetate (B1235776) and phenylhydrazine (B124118) has been efficiently catalyzed by nano-ZnO, achieving a 95% yield. nih.gov In other cases, copper triflate (Cu(OTf)₂) in an ionic liquid has been used to catalyze the condensation of chalcones with hydrazines to form pyrazole derivatives. nih.gov For cycloaddition reactions, rhodium acetate (B1210297) [Rh₂(OAc)₄] has been employed as a catalyst for reactions involving diazo compounds to form the pyrazole ring. nih.gov

Optimization of reaction conditions is critical for maximizing product yield. This is often achieved by systematically varying parameters such as solvent, temperature, and reagent stoichiometry. For example, in the oxidative amidation of a pyrazole-3-carbaldehyde to form a carboxamide, various solvents including DMSO, DMF, CH₃CN, THF, and MeOH were screened. researchgate.net It was found that using 10.0 equivalents of hydrogen peroxide in THF at 70°C provided the optimal conditions for the transformation. researchgate.net The choice of coupling agents and bases is also pivotal in the amidation step. Reagents like N,N'-Carbonyldiimidazole (CDI) or a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-Hydroxybenzotriazole (HOBT) are frequently used to activate the carboxylic acid for reaction with diethylamine. jst.go.jp

The table below summarizes catalyst systems and conditions used in the synthesis of related pyrazole compounds, illustrating the principles applicable to N,N-diethyl-1H-pyrazole-3-carboxamide.

| Catalyst/Reagent | Reactants | Solvent | Key Conditions | Yield | Reference |

| nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | Not specified | Optimized concentration | 95% | nih.gov |

| Cu(OTf)₂ | Chalcone, p-((t-butyl)phenyl)hydrazine | [BMIM-PF₆] | 20 mol% catalyst | 82% | nih.gov |

| H₂O₂ | Pyrazole-3-carbaldehyde, 2-aminopyridine | THF | 70°C, 10.0 equiv. H₂O₂ | 61% | researchgate.net |

| CDI | 5-amino-pyrazole intermediate, Cyclopropylamine (B47189) | DMF | Reflux, then Room Temp. | Moderate | jst.go.jp |

| EDCI/HOBT | 5-amino-pyrazole intermediate, Benzoic acid | DMF | Room Temp., 24h | Moderate | jst.go.jp |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency. tsijournals.comtandfonline.com

One significant green strategy is the use of solvent-free reaction conditions. A one-pot, three-component synthesis of highly functionalized pyrazoles has been developed using the organic ionic salt tetrabutylammonium (B224687) bromide (TBAB) as a polar reaction medium at room temperature, completely avoiding traditional solvents. tandfonline.com This method involves the reaction of isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazines, yielding products in the 75-86% range. tandfonline.com

The use of alternative and eco-friendly solvents is another key aspect. Polyethylene glycol (PEG-400) has been successfully used as a recyclable solvent for the synthesis of 3,5-disubstituted 1H-pyrazoles from 1,3-diynes and hydrazines under metal-free conditions. researchgate.net Water has also been explored as a green solvent for synthesizing substituted pyrazoles. nih.gov

Energy-efficient techniques such as microwave-assisted synthesis have also been employed. jst.go.jptsijournals.com Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. jst.go.jptsijournals.com Ultrasound has also been utilized to promote reactions, often under solvent-free conditions, contributing to a more environmentally friendly process. tsijournals.com These methods represent promising avenues for the sustainable production of N,N-diethyl-1H-pyrazole-3-carboxamide.

Synthesis of N,N-Diethyl-1H-Pyrazole-3-carboxamide Derivatives and Analogs

The structural framework of N,N-diethyl-1H-pyrazole-3-carboxamide offers multiple sites for modification, allowing for the creation of a diverse library of derivatives and analogs.

Diversification Strategies at Pyrazole Ring Positions

The pyrazole ring is an aromatic heterocycle that allows for structural changes at positions 1, 3, 4, and 5 through various synthetic strategies. chim.it

Position 1 (N-alkylation/arylation): The nitrogen at position 1 can be substituted with various alkyl or aryl groups. This is typically achieved by reacting the NH-pyrazole with an appropriate electrophile (e.g., alkyl halides, aryl halides) under basic conditions.

Position 4 (Electrophilic Substitution): The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution. nih.gov A key reaction for functionalization at this position is the Vilsmeier-Haack reaction, which uses a reagent like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group (-CHO). nih.govekb.eg This formyl group can then serve as a versatile handle for further transformations, such as conversion to nitriles or use in condensation reactions to build larger structures. ekb.egacs.org

Position 5 (Ring Synthesis/Cross-Coupling): Substituents at the C3 and C5 positions are often introduced during the initial ring-forming cyclocondensation reaction by selecting appropriately substituted 1,3-dicarbonyl precursors. nih.gov Alternatively, for pre-formed pyrazole rings, modern cross-coupling reactions can create new C-C or C-N bonds. jst.go.jp For example, a halogenated pyrazole can be coupled with various partners using transition metal catalysts. tandfonline.com A study on 1H-pyrazole-3-carboxamide derivatives demonstrated the introduction of a ureido group at the C5 position by reacting a 5-amino-pyrazole precursor with an isocyanate equivalent. jst.go.jp

The following table outlines strategies for diversifying the pyrazole ring.

| Position | Reaction Type | Reagents | Functional Group Introduced | Reference |

| 4 | Vilsmeier-Haack | POCl₃, DMF | Formyl (-CHO) | nih.gov |

| 5 | Condensation/Amidation | 5-amino-pyrazole, CDI, Amine | Ureido (-NH-CO-NHR) | jst.go.jp |

| 5 | Cross-Coupling | Halogenated pyrazole, Coupling partner | Various (Aryl, Alkyl, etc.) | jst.go.jptandfonline.com |

Modifications of the Carboxamide Nitrogen

The N,N-diethyl groups on the carboxamide moiety can be readily modified to generate a wide range of analogs. This is typically accomplished during the final amidation step of the synthesis. Instead of using diethylamine, a diverse array of primary and secondary amines can be employed to react with an activated pyrazole-3-carboxylic acid or its ester.

The synthesis of N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-(phenylamino)-1H-pyrazole-3-carboxamide, for example, was achieved by coupling the corresponding pyrazole-3-carboxylic acid with 4-[(4-methylpiperazin-1-yl)methyl]aniline using EDCI and HOBT as coupling agents. jst.go.jp This demonstrates the feasibility of introducing large, functionalized aryl groups onto the carboxamide nitrogen. Similarly, the reaction of a pyrazole intermediate with cyclopropylamine using CDI as the activator yielded a cyclopropyl-substituted carboxamide derivative. jst.go.jp The versatility of this amidation reaction allows for the incorporation of various alkyl, aryl, and heterocyclic amines, leading to a broad spectrum of N-substituted pyrazole-3-carboxamide analogs. tandfonline.com

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of N,N-diethyl-1H-pyrazole-3-carboxamide. Analysis of one-dimensional and two-dimensional NMR data allows for the unambiguous assignment of all proton and carbon signals and provides information on the compound's tautomeric and conformational states. researchgate.netresearchgate.net

The ¹H NMR spectrum of N,N-diethyl-1H-pyrazole-3-carboxamide is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the N,N-diethylamide group. The pyrazole ring protons, H4 and H5, typically appear as doublets in the aromatic region due to mutual coupling. ekb.eg The N-H proton of the pyrazole ring would present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The ethyl groups of the diethylamide moiety are expected to show a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group spin system. nanobioletters.com

Due to the lack of specific published data for N,N-diethyl-1H-pyrazole-3-carboxamide, the following table presents estimated chemical shifts based on analyses of closely related pyrazole-3-carboxamide derivatives. jst.go.jpnih.govchemicalbook.com

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrazole N-H | 12.0 - 14.0 | Broad Singlet (br s) | Chemical shift is variable and depends on solvent, temperature, and concentration. |

| Pyrazole H5 | 7.5 - 7.8 | Doublet (d) | Coupled to H4. |

| Pyrazole H4 | 6.7 - 7.0 | Doublet (d) | Coupled to H5. |

| Methylene (-CH₂) | 3.4 - 3.6 | Quartet (q) | Coupled to the methyl protons. May show broadening or splitting due to restricted rotation. |

| Methyl (-CH₃) | 1.1 - 1.3 | Triplet (t) | Coupled to the methylene protons. |

This interactive table summarizes the predicted ¹H NMR spectral data.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For N,N-diethyl-1H-pyrazole-3-carboxamide, signals are anticipated for the three pyrazole ring carbons (C3, C4, and C5), the amide carbonyl carbon, and the two distinct carbons of the ethyl groups. The carbonyl carbon is typically observed at the most downfield position. ekb.eg The chemical shifts of the pyrazole carbons are characteristic of this heterocyclic system. nih.govnih.gov

The table below provides predicted ¹³C NMR chemical shifts based on data from analogous pyrazole compounds. researchgate.netnih.govnih.gov

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Amide Carbonyl (C=O) | 160 - 165 |

| Pyrazole C3 | 145 - 150 |

| Pyrazole C5 | 128 - 132 |

| Pyrazole C4 | 105 - 110 |

| Methylene (-CH₂) | 40 - 45 |

| Methyl (-CH₃) | 12 - 15 |

This interactive table outlines the predicted ¹³C NMR spectral data.

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy) would reveal scalar coupling between protons. Key correlations would be observed between the pyrazole H4 and H5 protons, and between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl groups, confirming their connectivity. semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. This experiment would definitively link the H4 signal to the C4 carbon, H5 to C5, and the methylene and methyl protons to their respective carbon signals. semanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) connectivities. Important correlations would include those from the methylene protons of the ethyl groups to the amide carbonyl carbon and the C3 carbon of the pyrazole ring. Additionally, correlations from the pyrazole protons (H4, H5) to the ring carbons would confirm the structure of the heterocyclic core. semanticscholar.org

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about spatial proximity between protons. This can be used to probe the preferred conformation around the amide bond, for instance, by observing correlations between the ethyl group protons and the H4 proton of the pyrazole ring. researchgate.net

N-unsubstituted 3-substituted pyrazoles can exist as two annular tautomers, with the pyrazole N-H proton residing on either of the two nitrogen atoms. This results in an equilibrium between the 3-carboxamide and 5-carboxamide forms. NMR spectroscopy is a powerful tool to study this equilibrium. nih.govbohrium.comfu-berlin.denih.gov In many cases, proton exchange is rapid on the NMR timescale, leading to averaged signals for the C3/C5 and C4 carbons. nih.gov However, at low temperatures, the exchange can be slowed, allowing for the observation of distinct signals for each tautomer, which enables the determination of the equilibrium constant. fu-berlin.de For 3(5)-carboxamide pyrazoles, the equilibrium often favors the 3-substituted tautomer. researchgate.netnih.gov

Furthermore, N,N-disubstituted amides like N,N-diethyl-1H-pyrazole-3-carboxamide exhibit restricted rotation around the C(O)-N bond due to the partial double-bond character of this bond. This restricted rotation can make the two ethyl groups chemically non-equivalent, potentially leading to separate signals for each methylene and methyl group in both ¹H and ¹³C NMR spectra, a phenomenon known as conformational dynamics. copernicus.orgresearchgate.net Variable-temperature NMR studies can be employed to investigate the energy barrier to this rotation. copernicus.org

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR) Spectroscopy)

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

The FTIR spectrum of N,N-diethyl-1H-pyrazole-3-carboxamide is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. The high-frequency region would be dominated by N-H and C-H stretching vibrations. The fingerprint region would contain vibrations characteristic of the pyrazole ring and the amide group. jst.go.jpresearchgate.net

The following table summarizes the principal expected vibrational frequencies. jst.go.jpniscpr.res.inmdpi.combiointerfaceresearch.comwisdomlib.org

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Pyrazole) | 3300 - 3500 | Medium-Strong |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1640 - 1670 | Strong |

| C=N / C=C Stretch (Pyrazole Ring) | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1150 - 1280 | Medium |

This interactive table lists the characteristic FTIR absorption bands for the compound.

The strong absorption band around 1640-1670 cm⁻¹ is a definitive indicator of the amide carbonyl (C=O) group. The broad band in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibration of the pyrazole ring, often broadened due to hydrogen bonding in the solid state. wisdomlib.org A series of bands in the 1450-1600 cm⁻¹ range can be assigned to the C=C and C=N stretching vibrations within the aromatic pyrazole ring. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. For N,N-diethyl-1H-pyrazole-3-carboxamide (C8H13N3O), the expected molecular weight is approximately 167.21 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. For this molecule, common fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the amide nitrogen, leading to the loss of an ethyl radical (•CH2CH3, 29 Da) to form a stable acylium ion.

Cleavage of the amide C-N bond, potentially leading to a fragment corresponding to the pyrazole ring with the carbonyl group (m/z 111) and a diethylamine (B46881) radical cation.

Fragmentation of the pyrazole ring itself, a characteristic process for this heterocycle, often involving the loss of molecular nitrogen (N2, 28 Da) or hydrogen cyanide (HCN, 27 Da) from the ring structure after initial cleavages.

A hypothetical fragmentation data table is presented below to illustrate expected key fragments.

| Fragment Ion (m/z) | Proposed Identity/Loss |

| 167 | Molecular Ion [M]+ |

| 138 | Loss of an ethyl group [M - C2H5]+ |

| 111 | Pyrazole-3-carbonyl fragment |

| 95 | Loss of diethylcarboxamide moiety [M - CON(C2H5)2]+ |

| 72 | Diethylaminyl cation fragment [(C2H5)2N]+ |

Single Crystal X-ray Diffraction (XRD) Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides a wealth of information about molecular structure and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of N,N-diethyl-1H-pyrazole-3-carboxamide in a suitable solvent (such as ethanol (B145695) or methanol) would be expected to show absorption bands characteristic of the pyrazole chromophore. The parent pyrazole ring exhibits a π→π* transition around 210 nm. The conjugation of the carbonyl group from the carboxamide moiety with the pyrazole ring would be expected to shift this absorption maximum to a longer wavelength (a bathochromic shift) and potentially increase its intensity. The precise λmax and molar absorptivity (ε) values would be determined from the spectrum. Studies on other pyrazole derivatives confirm that absorption maxima are typically observed in the 200-300 nm range. jst.go.jp

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a purified sample. This data is used to verify the empirical formula of the compound and support its stoichiometric purity. For N,N-diethyl-1H-pyrazole-3-carboxamide, with the molecular formula C8H13N3O, the theoretical elemental composition would be calculated. An experimental analysis would then be performed on a pure sample, and the results would be compared. A close agreement between the calculated and found values (typically within ±0.4%) confirms the elemental composition of the synthesized compound.

Table of Calculated Elemental Analysis Data

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 57.47 |

| Hydrogen (H) | 7.84 |

| Nitrogen (N) | 25.13 |

Despite a comprehensive search for scientific literature, detailed theoretical and computational chemistry investigations focusing specifically on the compound N,N-diethyl-1H-pyrazole-3-carboxamide are not available in the public domain. The required data for the outlined sections—including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations—could not be located for this particular molecule.

Computational studies are highly specific to the molecular structure being investigated. Key parameters such as molecular geometry, electronic structure, frontier molecular orbitals (HOMO/LUMO), potential energy surfaces, electrostatic potential maps, and conformational dynamics are unique to each compound. Extrapolating data from other pyrazole derivatives, even those with similar carboxamide functionalities, would not provide scientifically accurate information for N,N-diethyl-1H-pyrazole-3-carboxamide and would violate the instructions to focus solely on this specific chemical entity.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for N,N-diethyl-1H-pyrazole-3-carboxamide based on the currently available research.

Theoretical and Computational Chemistry Investigations

Molecular Dynamics (MD) Simulations

Ligand-Target Complex Stability Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to assess the stability of a ligand-target complex over time. While specific MD simulation studies on N,N-diethyl-1H-pyrazole-3-carboxamide are not extensively documented in publicly available literature, the principles of such analyses can be inferred from studies on structurally related pyrazole-carboxamide derivatives.

Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues in the protein can highlight regions of flexibility or rigidity upon ligand binding. Analysis of the number and duration of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation provides a quantitative measure of the binding stability. For a stable complex, these critical interactions are expected to be maintained for a significant portion of the simulation time. Studies on other pyrazole-carboxamides have shown that stable complexes with their biological targets exhibit minimal conformational changes and persistent key interactions over simulation periods of up to 50 nanoseconds. nih.govnih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in understanding the binding mechanism and predicting the affinity of a compound for a particular biological target.

Prediction of Binding Modes and Interaction Energies with Molecular Targets

For N,N-diethyl-1H-pyrazole-3-carboxamide, molecular docking studies would aim to identify its most favorable binding pose within the active site of a target protein. The process involves sampling a wide range of conformations and orientations of the ligand and scoring them based on their interaction energies with the receptor.

Studies on analogous 1H-pyrazole-3-carboxamide derivatives have revealed diverse binding modes depending on the specific target. For instance, in studies targeting DNA, these compounds have been shown to interact with the minor groove. jst.go.jp The planar pyrazole (B372694) ring and associated amide functionalities are thought to facilitate this interaction. The binding energies calculated from these docking studies provide a quantitative estimate of the binding affinity. For a series of novel 1H-pyrazole-3-carboxamide derivatives, predicted binding energies with DNA were found to be significant, suggesting a strong interaction. jst.go.jp In another study involving different protein targets, pyrazole derivatives exhibited a range of binding energies, indicating varying degrees of inhibitory potential.

The following table summarizes representative binding energy data for various pyrazole-carboxamide derivatives from the literature, illustrating the range of affinities observed for this class of compounds with different biological targets.

| Compound Derivative | Target | Predicted Binding Energy (kcal/mol) |

| pym-5 | DNA | -49.67 |

| pyz-5 | DNA | -44.56 |

| pym-55 | DNA | -30.91 |

| pym-n | DNA | -28.80 |

Note: The data presented is for illustrative purposes and is based on studies of various 1H-pyrazole-3-carboxamide derivatives, not specifically N,N-diethyl-1H-pyrazole-3-carboxamide. jst.go.jp

Identification of Key Interacting Residues within Binding Pockets

A crucial outcome of molecular docking is the identification of specific amino acid residues within the binding pocket that form key interactions with the ligand. These interactions are fundamental to the stability and specificity of the ligand-target complex.

For pyrazole-carboxamide scaffolds, common interactions include hydrogen bonds, hydrophobic interactions, and pi-stacking. The nitrogen atoms of the pyrazole ring and the oxygen and nitrogen atoms of the carboxamide group are potential hydrogen bond donors and acceptors. The diethyl groups on the carboxamide nitrogen of N,N-diethyl-1H-pyrazole-3-carboxamide would be expected to engage in hydrophobic interactions with nonpolar residues in the binding pocket. The aromatic pyrazole ring can participate in pi-pi stacking or pi-cation interactions with appropriate residues like phenylalanine, tyrosine, or tryptophan.

In studies of related pyrazole derivatives targeting enzymes, specific residues have been identified as critical for binding. For example, in the active site of some kinases, hydrogen bonds with backbone atoms of hinge region residues are often observed. The specific residues involved will, of course, depend on the unique topology and amino acid composition of the target's binding site.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions at the electronic level. These methods can provide detailed information about the energies and structures of reactants, products, transition states, and intermediates.

Investigation of Transition States and Intermediate Structures

The synthesis of the 1H-pyrazole ring is a well-established process, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. Quantum chemical calculations can be employed to map out the potential energy surface of this reaction, identifying the most energetically favorable pathway.

This involves locating the transition state structures, which represent the highest energy point along the reaction coordinate. The geometry and energy of these transition states provide critical insights into the reaction's feasibility and rate. Furthermore, any intermediate species formed during the reaction can be identified and their stability assessed. For the synthesis of pyrazoles, this could involve intermediates arising from the initial nucleophilic attack of the hydrazine onto the carbonyl carbon, followed by cyclization and dehydration steps. The elucidation of these transient structures is key to a comprehensive understanding of the reaction mechanism.

Prediction of Regioselectivity in Synthetic Pathways

A common challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity, as the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially yield two different regioisomers. Quantum chemical calculations can be instrumental in predicting the predominant regioisomer.

By calculating the activation energies for the formation of the different possible transition states leading to each regioisomer, the more favorable reaction pathway can be determined. The regioisomer formed via the transition state with the lower activation energy is predicted to be the major product. This predictive capability is highly valuable in synthetic planning, allowing for the rational design of reaction conditions to favor the desired isomer. Computational studies on the synthesis of various pyrazole derivatives have successfully predicted the observed regioselectivity by comparing the energies of the transition states involved in the cyclization step. researchgate.net This approach provides a theoretical foundation for understanding and controlling the outcome of pyrazole synthesis.

Structure Activity Relationship Sar Studies

Influence of the N,N-Diethyl Moiety on Molecular Recognition and Biological Activity

The N,N-diethylamide group at the 3-position of the pyrazole (B372694) ring is a critical determinant of the molecule's physicochemical properties and its potential for molecular recognition. This moiety influences the compound's lipophilicity, steric profile, and hydrogen bonding capability.

Unlike primary or secondary amides, the tertiary nature of the N,N-diethylamide means it cannot act as a hydrogen bond donor, which can be a crucial distinction for receptor binding. However, the oxygen atom of the carbonyl group can still function as a hydrogen bond acceptor. The two ethyl groups contribute to the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets within a target protein.

The size and conformation of the diethyl group also introduce steric bulk. This can either be beneficial, by orienting the molecule correctly for an optimal fit within a binding site, or detrimental, by causing steric hindrance that prevents binding. In the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), for instance, increasing the lipophilicity and bulk of substituents on a pyrazole ring was found to be a key factor in modulating potency. acs.org While a 3,5-diethyl substitution on the pyrazole ring itself led to a drop in activity compared to a methyl-ethyl substitution, it underscores the sensitivity of biological targets to the size and nature of alkyl groups. acs.org

Impact of Substituents on the Pyrazole Ring on Activity Profiles

N-1 Position: Substitution at the N-1 position significantly impacts the molecule's properties. The presence of a substituent removes the hydrogen bond donor capability of the ring NH group. chim.it Large, aromatic substituents are common in many biologically active pyrazole carboxamides. For example, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the N-1 position was found to be a requirement for potent activity. nih.gov

C-4 Position: This position is a frequent site for modification. Introduction of various groups can influence the electronic distribution of the ring and provide additional interaction points. In some series of antifungal agents, substitution at the C-4 position with different groups was explored to optimize activity. jocpr.com

C-5 Position: Similar to the N-1 position, the C-5 position is critical for anchoring the molecule in many receptors. SAR studies on cannabinoid receptor antagonists revealed that a para-substituted phenyl ring at this position was essential for high affinity. nih.gov In a series of pyrazole-based inhibitors, substituting the C-5 position with a phenyl group resulted in high inhibitory activity against meprin α in the low nanomolar range. nih.gov

The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can alter the physicochemical properties of the pyrazole ring, affecting its reactivity and potential for π-π stacking interactions with aromatic residues in a protein's active site. chim.it

Comparison with Structurally Similar Pyrazole Carboxamide Analogs

The biological profile of N,N-diethyl-1H-pyrazole-3-carboxamide can be contextualized by comparing it with structurally related analogs where the N,N-diethyl moiety or the pyrazole substitution pattern is varied. These comparisons are fundamental to understanding the specific contributions of different structural features.

For instance, the well-known cannabinoid receptor antagonist Rimonabant features a piperidinyl carboxamide at the C-3 position. The piperidinyl ring is more conformationally restricted than the flexible N,N-diethyl group. This rigidity can be advantageous for locking the molecule into a bioactive conformation. In contrast, the flexibility of the ethyl chains in the N,N-diethyl analog might allow it to adapt to different binding pocket shapes, but this can also come at an entropic cost upon binding.

Another point of comparison is with pyrazole-4-carboxamides and pyrazole-5-carboxamides. Shifting the position of the carboxamide group from C-3 to C-4 or C-5 dramatically alters the geometry of the molecule and its potential interactions. Studies have shown that such positional isomerism can switch or modulate biological activity; for example, in one study, pyrazole-5-carboxamide analogs generally showed higher insecticidal activity, whereas the corresponding pyrazole-4-carboxamide isomers displayed stronger fungicidal activity. nih.gov

Below is a table comparing structural features of N,N-diethyl-1H-pyrazole-3-carboxamide with other known pyrazole carboxamide classes.

| Compound Class | Substituent at C-3 Amide | Key Structural Feature | General Biological Target Class |

|---|---|---|---|

| N,N-diethyl-1H-pyrazole-3-carboxamides | N,N-diethyl | Flexible, lipophilic, H-bond acceptor only | Varied (dependent on ring substitution) |

| Piperidinyl-pyrazole-3-carboxamides (e.g., Rimonabant analogs) | Piperidinyl | Conformationally restricted, H-bond acceptor only | Cannabinoid Receptors |

| N-Aryl-pyrazole-3-carboxamides | N-Aryl | Planar, potential for π-stacking, H-bond donor/acceptor | Carbonic Anhydrase, Kinases ej-chem.org |

| N-Alkyl-pyrazole-4-carboxamides | N-Alkyl (at C-4) | Different vector orientation of the side chain | Fungicides nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For pyrazole derivatives, QSAR studies have been instrumental in predicting the activity and guiding the design of new analogs with enhanced potency. nih.govjuniperpublishers.com

A typical QSAR model for pyrazole carboxamides would involve calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression (MLR), to build a mathematical equation that relates these descriptors to the observed biological activity (e.g., IC50).

Key descriptors often found to be important in QSAR models of heterocyclic compounds include:

Hydrophobic descriptors (e.g., LogP): These quantify the lipophilicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions with the target.

Electronic descriptors (e.g., Hammett constants, partial charges): These describe the electron distribution in the molecule, affecting its ability to form hydrogen bonds, electrostatic interactions, and its metabolic stability.

Steric descriptors (e.g., molar refractivity, van der Waals volume): These relate to the size and shape of the molecule, which are critical for ensuring a proper fit within a receptor's binding site.

Topological descriptors: These describe the connectivity and branching of the molecule.

For N,N-diethyl-1H-pyrazole-3-carboxamide, a QSAR model could predict its activity based on the calculated values of these descriptors. For example, the contribution of the N,N-diethyl group would be captured by hydrophobic and steric parameters, while substitutions on the pyrazole ring would influence all descriptor types. Such models allow for the virtual screening of novel, un-synthesized compounds to prioritize those with the highest predicted activity. juniperpublishers.com

| Descriptor Type | Example Descriptor | Property Measured | Relevance to N,N-diethyl-1H-pyrazole-3-carboxamide |

|---|---|---|---|

| Hydrophobic | LogP (octanol/water partition coefficient) | Lipophilicity | Influenced by the diethyl groups and pyrazole substituents. |

| Electronic | Dipole Moment, Atomic Charges | Electron distribution, polarity | Affected by the electronegative N/O atoms and ring substituents. |

| Steric | Molar Volume, Surface Area | Size and shape of the molecule | The bulk of the diethyl group is a key steric feature. |

| Topological | Wiener Index, Kier Shape Indices | Molecular connectivity and shape | Defines the overall architecture of the scaffold. |

Pharmacophore Elucidation and Ligand Design Principles based on SAR Trends

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. tandfonline.com Based on the SAR trends observed for pyrazole carboxamides, a general pharmacophore model can be elucidated to guide the design of new ligands.

For a typical pyrazole carboxamide inhibitor, a pharmacophore model might include:

A Hydrogen Bond Acceptor: This is almost universally present in the carbonyl oxygen of the carboxamide group.

Hydrophobic/Aromatic Regions: These are often defined by the substituents on the pyrazole ring, such as aryl groups at the N-1 and C-5 positions, which engage in hydrophobic or π-stacking interactions.

A Hydrogen Bond Donor/Acceptor Site: The pyrazole ring itself contains a pyridine-like nitrogen (N-2) that can act as a hydrogen bond acceptor. If the N-1 position is unsubstituted, it can also act as a hydrogen bond donor. chim.it

A Hydrophobic/Steric Moiety: The group attached to the carboxamide nitrogen, such as the N,N-diethyl group, occupies a specific pocket where its size, shape, and lipophilicity are critical for affinity.

Ligand design principles derived from these trends would suggest that potent analogs of N,N-diethyl-1H-pyrazole-3-carboxamide could be developed by:

Optimizing Pyrazole Ring Substitution: Introducing specific aryl or heteroaryl groups at the N-1 and C-5 positions to maximize interactions with hydrophobic and aromatic pockets in the target protein. nih.gov

Modifying the Amide Substituent: Systematically altering the N,N-diethyl group to other alkyl or cyclic amines (e.g., pyrrolidinyl, morpholinyl) to probe the size and polarity of the corresponding binding pocket.

Fine-tuning Electronic Properties: Placing electron-withdrawing or electron-donating groups on the aryl substituents to modulate the electronic character of the molecule for improved binding or better pharmacokinetic properties.

By integrating SAR data, QSAR models, and pharmacophore hypotheses, medicinal chemists can rationally design novel N,N-diethyl-1H-pyrazole-3-carboxamide derivatives with potentially improved potency, selectivity, and drug-like properties.

Mechanistic Investigations of Biological Interactions in Vitro Focus

Enzyme Inhibition and Modulation Studies

The N,N-diethyl-1H-pyrazole-3-carboxamide scaffold is a core component in a variety of derivatives designed to interact with and modulate the activity of several key enzyme systems. In vitro studies have been instrumental in elucidating the mechanisms of these interactions, revealing potent inhibitory effects across different enzyme classes.

Derivatives of 1H-pyrazole-3-carboxamide have been identified as significant inhibitors of various protein kinases, which are crucial regulators of cell cycle progression and signaling pathways often dysregulated in cancer. researchgate.net The inhibition of these kinases can lead to cell cycle arrest and apoptosis. researchgate.net

Specifically, the pyrazole-3-carboxamide structure is a key feature in compounds targeting cyclin-dependent kinases (CDKs) and other kinases like FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. researchgate.netnih.gov

CDK4/CDK6: The pyrazole-3-carboxamide framework is integral to a class of potent inhibitors of the CDK4/6 complex. researchgate.net This complex is a critical checkpoint regulator for the transition from the G1 (growth) to the S (DNA synthesis) phase of the cell cycle. researchgate.net Inhibition of CDK4/6 by these compounds prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest. mdpi.com Studies on human FLT3-ITD+ AML cell lines treated with a CDK4/6 inhibitor showed a sustained cell-cycle block. mdpi.com

FLT3: Compounds incorporating the pyrazole (B372694) moiety have demonstrated potent inhibitory activity against FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). nih.govmdpi.com Some derivatives have been developed as dual FLT3/Aurora kinase inhibitors, which can suppress the proliferation of FLT3 wildtype AML cells. nih.govmdpi.com

Aurora A/B: The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, found in derivatives like Tozasertib, is known to target Aurora kinases. mdpi.com Optimization of related structures has led to the identification of potent dual inhibitors of both Aurora kinases and FLT3. nih.gov

CDK2: The pyrazole scaffold has also been implicated in the inhibition of CDK2. Studies involving 4-arylazo-3,5-diamino-1H-pyrazole derivatives have explored their structure-activity relationship and crystal structure in complex with CDK2. amanote.com

The development of these inhibitors often involves modifying the core pyrazole-carboxamide structure to enhance potency and selectivity for specific kinase targets. mdpi.com

Pyrazole carboxamides, particularly those bearing a sulfonamide group, are recognized as effective inhibitors of carbonic anhydrases (CAs). nih.gov CAs are metalloenzymes that catalyze the hydration of carbon dioxide and are involved in numerous physiological processes. tandfonline.com

Studies have investigated the inhibitory effects of pyrazole-carboxamide derivatives on several human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. dntb.gov.uanih.govnih.gov The inhibition mechanism often involves the interaction of the sulfonamide moiety with the Zn²⁺ ion located in the enzyme's active site, which is crucial for enhancing inhibitory potency. nih.gov The interaction is further stabilized by hydrogen bonds with key amino acid residues like Thr199.

Research has yielded derivatives with varying degrees of potency and isoform selectivity. For instance, a series of N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides showed selective inhibition toward the cancer-related hCA IX and hCA XII isoforms over the off-target cytosolic isoforms hCA I and hCA II. nih.gov Similarly, benzenesulfonamides incorporating pyrazole-carboxamide moieties have demonstrated isoform-selective inhibition, which can be explained through computational approaches. nih.gov

The table below summarizes the inhibitory activity of selected pyrazole-carboxamide derivatives against different hCA isoforms, as reported in a study.

| Compound | hCA I (Ki µM) | hCA II (Ki µM) |

|---|---|---|

| Derivative 6a | 0.063 | 0.007 |

| Derivative 6b | 3.368 | 4.235 |

Data extracted from a study on pyrazole-carboxamides bearing a sulfonamide moiety, where Ki represents the inhibition constant. nih.gov

The pyrazole-3-carboxamide scaffold has been utilized in the design of potent and selective inhibitors of monoacylglycerol lipase (B570770) (MAGL). researchgate.netsemanticscholar.org MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule in the nervous and immune systems. researchgate.netnih.gov By inhibiting MAGL, these compounds increase the levels of 2-AG, thereby modulating endocannabinoid signaling. researchgate.netnih.gov

Both reversible and irreversible MAGL inhibitors based on the pyrazole structure have been developed. researchgate.netmdpi.com For example, a series of 1,5-diphenylpyrazole-3-carboxamide derivatives were discovered to be potent, reversible, and selective MAGL inhibitors. researchgate.netsemanticscholar.org The pyrazole ring serves as a crucial linker in these inhibitors, connecting different functional groups that contribute to their potency and selectivity. mdpi.com The inhibition of MAGL by these compounds has been shown to produce anti-inflammatory effects in preclinical models, which are linked to the subsequent activation of cannabinoid receptors. researchgate.netnih.gov

The N,N-diethyl-1H-pyrazole-3-carboxamide framework is central to compounds that modulate key enzymes in inflammatory pathways. The primary mechanism observed in vitro is through the inhibition of MAGL. The degradation of the endocannabinoid 2-AG is primarily handled by MAGL, and its inhibition leads to elevated 2-AG levels. researchgate.netnih.gov This increase in 2-AG enhances the activation of cannabinoid receptors CB1 and CB2, which play a modulating role in inflammation. nih.gov The anti-inflammatory effects of MAGL inhibition have been demonstrated in murine models of acute lung injury. researchgate.netnih.gov

Furthermore, the inhibition of tumor-associated carbonic anhydrase isoforms like hCA IX and hCA XII by pyrazole-carboxamide derivatives also has implications for inflammatory processes, particularly in the tumor microenvironment. dntb.gov.uanih.gov

Detailed molecular investigations have shed light on the specific interactions between pyrazole-3-carboxamide derivatives and their target enzymes.

Carbonic Anhydrase: Docking studies reveal that pyrazole-carboxamide sulfonamides bind within the active site of carbonic anhydrase. Key interactions include the coordination of the sulfonamide group with the catalytic Zn²⁺ ion and hydrogen bonding with amino acid residues such as Phe131 and Val135, which can influence isoform selectivity. nih.gov

Kinases: The binding mode of a pyrazole-carboxamide derivative with Aurora kinase involves hydrogen bond formation with specific amino acid residues in the active site, such as a donor bond with GLU 211 and acceptor bonds with LYS 162 and ALA 213. researchgate.net

Receptor Binding and Activation Studies

The pyrazole scaffold is a well-established pharmacophore for targeting G-protein coupled receptors, most notably the cannabinoid receptors.

Cannabinoid Receptors (CB1 and CB2): The central pyrazole structure is a key component of synthetic cannabinoid receptor antagonists. researchgate.net Structure-activity relationship (SAR) studies on analogs of these antagonists, which often feature a carboxamide substituent at the 3-position of the pyrazole ring, have been conducted to explore the structural requirements for receptor binding and activity. researchgate.net Furthermore, the anti-inflammatory effects observed from MAGL inhibition by pyrazole-based compounds are considered to be a direct consequence of the enhanced activation of CB1 and CB2 receptors by elevated 2-AG levels. researchgate.netnih.gov

Other Receptors: The versatility of the pyrazole scaffold is demonstrated by the finding that a related compound, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, can function as an efficient receptor for neurotransmitters like dopamine and amphetamines. amanote.com

Cannabinoid Receptor (CB1, CB2) Binding Affinity and Functional Assays (In Vitro)

The 1H-pyrazole-3-carboxamide scaffold is a core component of molecules designed to interact with cannabinoid receptors. Research has primarily focused on derivatives of this structure, notably in the development of antagonists for the Cannabinoid Type 1 (CB1) receptor. In vitro binding assays are crucial for determining the affinity of these compounds for CB1 and CB2 receptors.

One of the most well-known compounds based on this scaffold is Rimonabant (SR141716A), a selective CB1 receptor antagonist/inverse agonist. researchgate.netnih.gov Structure-activity relationship (SAR) studies on this template have explored how modifications, particularly at the 3-position carboxamide group, affect receptor binding. nih.gov

Binding affinities are typically determined through competitive radioligand displacement assays. In these experiments, membranes from cells expressing either CB1 or CB2 receptors are incubated with a fixed concentration of a radiolabeled cannabinoid ligand, such as [³H]SR141716A or [³H]CP55,940, and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Studies on a series of 3-substituted pyrazole analogs showed that most derivatives exhibited good to moderate affinity for the CB1 receptor, with Ki values often in the nanomolar range. nih.gov For instance, affinity tends to be higher when determined using [³H]SR141716A as the radioligand compared to [³H]CP55,940. researchgate.netnih.gov Many of these analogs, however, show significantly lower affinity for the CB2 receptor, often in the micromolar range or displaying no significant binding at tested concentrations. researchgate.net

| Compound | CB1 Binding Ki (nM) [³H]SR141716A | CB1 Binding Ki (nM) [³H]CP55,940 | CB2 Binding Ki (nM) [³H]CP55,940 |

|---|---|---|---|

| Rimonabant | 1.8 | 5.6 | 1158 |

| Analog O-4371 | 16.5 | 77 | 555 |

| Analog O-4372 | 29.2 | 123 | 298 |

| Analog O-4423 | 104 | 286 | 3658 |

Data synthesized from published research on Rimonabant analogs. nih.gov

Selectivity and Specificity Profiling via Radioligand Binding Assays

Selectivity profiling is essential for characterizing cannabinoid receptor ligands and is a direct extension of binding affinity assays. The goal is to determine the degree to which a compound preferentially binds to one receptor subtype over another. For 1H-pyrazole-3-carboxamide derivatives, the primary focus has been on CB1 versus CB2 selectivity. researchgate.net

Radioligand binding assays provide the data necessary to calculate a selectivity ratio, which is typically expressed as the ratio of the Ki value for the CB2 receptor to the Ki value for the CB1 receptor (Ki CB2 / Ki CB1). A higher ratio indicates greater selectivity for the CB1 receptor.

Investigations into various 3-substituted analogs of the pyrazole carboxamide template have consistently demonstrated a strong preference for the CB1 receptor. nih.gov Many analogs exhibit high CB1 selectivity, with some lacking any significant affinity for the CB2 receptor at the concentrations tested. researchgate.net For example, Rimonabant itself is highly selective for the CB1 receptor, with a Ki for CB2 that is over 600 times higher than its Ki for CB1 (using [³H]CP55,940 for CB2 and [³H]SR141716A for CB1). This pattern of CB1 selectivity is a common feature among this class of pyrazole derivatives. nih.gov

Specificity profiling can be expanded to assess binding against a wider panel of unrelated receptors to ensure the compound does not have significant off-target interactions, which is crucial for developing clean pharmacological probes or therapeutic candidates. nih.gov

Nucleic Acid Interaction Studies (e.g., DNA Binding and Cleavage)

Beyond receptor modulation, certain 1H-pyrazole-3-carboxamide derivatives have been investigated for their ability to interact with nucleic acids, particularly DNA. jst.go.jpnih.gov This line of inquiry explores an alternative mechanism for the observed biological effects, such as anticancer activity. The pyrazole ring, being an electron-rich system, can form a rigid plane that is conducive to interacting with the grooves of DNA. jst.go.jp

Studies have shown that some novel synthesized 1H-pyrazole-3-carboxamide derivatives can bind to calf thymus DNA (ct-DNA). researchgate.net This interaction is non-covalent and can lead to conformational changes in the DNA structure. Furthermore, some derivatives have demonstrated the ability to induce cleavage of supercoiled plasmid DNA (like pBR322), suggesting they can not only bind but also damage DNA, which may contribute to their cytotoxic effects. nih.gov

DNA Minor Groove Binding Assessment

The primary mode of interaction for many of these pyrazole derivatives is proposed to be binding within the minor groove of the DNA double helix. jst.go.jpresearchgate.net The elongated and flexible shape of certain molecules, facilitated by amide bonds linked to the pyrazole core, allows them to fit snugly along the curve of the minor groove. jst.go.jp

Molecular docking simulations have been employed to model and predict this binding mode. These computational studies show that the pyrazole compounds can interact with base pairs within the DNA minor groove. jst.go.jp The pyrazole ring itself may engage in π–π stacking interactions with the DNA bases, which is a crucial element for stable DNA binding. jst.go.jp This theoretical binding model is then typically validated through experimental methods. nih.gov

Spectroscopic Changes Indicative of DNA Interaction (e.g., Electronic Absorption, Fluorescence)

Experimental evidence for the interaction between 1H-pyrazole-3-carboxamide derivatives and DNA is often obtained through spectroscopic techniques. jst.go.jp

Electronic Absorption (UV-Visible) Spectroscopy : When a small molecule binds to DNA, changes in the electronic absorption spectrum of the molecule are often observed. For pyrazole derivatives binding to ct-DNA, a common observation is hypochromism—a decrease in the molar absorptivity—with a slight red or blue shift in the maximum wavelength (bathochromic or hypsochromic shift, respectively). jst.go.jp The concentration-dependent nature of this hypochromism provides evidence for the binding interaction. jst.go.jp

Fluorescence Spectroscopy : Another method involves a competitive binding assay using a fluorescent DNA probe, such as ethidium bromide (EB). EB intercalates into DNA and exhibits strong fluorescence. A compound that can displace EB from DNA will cause a quenching or decrease in the fluorescence intensity of the EB-DNA complex. Several 1H-pyrazole-3-carboxamide derivatives have been shown to cause a significant, dose-dependent decrease in the fluorescence of the EB-ct-DNA complex, suggesting a strong interaction with DNA that alters its conformation and displaces the intercalated probe. nih.gov For example, one derivative demonstrated a greater than 50% reduction in emission intensity, indicating a potent effect on DNA structure. nih.gov

Cellular Pathway Modulation (In Vitro Cell-Based Assays)

Derivatives of the 1H-pyrazole-3-carboxamide scaffold have demonstrated significant antiproliferative activity in various human cancer cell lines. jst.go.jpnajah.edu This cytotoxicity is a key indicator of their potential as anticancer agents and is often linked to their ability to interact with biological targets like DNA or specific kinases. jst.go.jp The activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the proliferation of 50% of the cells.

In vitro pharmacological evaluations have shown that these compounds can inhibit the growth of colon cancer (HCT116), liver cancer (HepG2), and breast cancer (MCF-7) cells. jst.go.jpnih.gov The potency of these compounds varies depending on the specific substitutions on the pyrazole-carboxamide core. Some derivatives show IC50 values in the low micromolar range, indicating significant cytotoxic effects. najah.edu

| Compound Class/Derivative | HCT116 | HepG2 | MCF-7 |

|---|---|---|---|

| Pyrazole Derivative 1 | 10.60 | 8.80 | 8.30 |

| Pyrazole Derivative 2 | 11.00 | 8.95 | 8.65 |

| 1H-pyrazole-3-carboxamide Derivative (Li et al., 2012) | 0.39 | Not Tested | 0.46 |

| 1H-pyrazole-3-carboxamide Derivatives (Lu et al., 2014) | Active | Active | Not Tested |

Induction of Apoptosis and Effects on Cell Cycle Progression

While specific studies on the apoptotic and cell cycle effects of N,N-diethyl-1H-pyrazole-3-carboxamide are not available in the reviewed literature, the broader class of pyrazole derivatives has been a subject of investigation for anticancer properties, often involving the induction of apoptosis and interference with cell cycle progression.

Research into various pyrazole-based compounds has demonstrated their potential to trigger programmed cell death in cancer cells. For instance, certain 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives have been shown to induce cytotoxicity in triple-negative breast cancer cells (MDA-MB-468). One of the most active compounds in this series, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole, exhibited potent activity with IC50 values of 14.97 μM and 6.45 μM after 24 and 48 hours of treatment, respectively. Mechanistic studies revealed that this compound provoked apoptosis, which was associated with an increase in reactive oxygen species (ROS) levels and elevated caspase-3 activity.

Furthermore, treatment with this pyrazole derivative led to cell cycle arrest in the S phase, indicating an interference with DNA replication. Similarly, a novel pyrazole compound, PTA-1, was found to activate caspase-3/7, confirming apoptosis as the primary mechanism of cell death in triple-negative breast cancer cells. Other studies have identified pyrazole derivatives that act as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, thereby demonstrating a clear mechanism for halting cell cycle progression. The andrographolide derivative containing a 3,19-(N-Phenyl-3-(4-fluorophenyl)-pyrazole) acetal moiety also showed an ability to induce S phase arrest and promote apoptosis in MDA-MB-231 breast cancer cells. These findings collectively underscore the potential of the pyrazole scaffold as a basis for developing agents that can modulate critical cellular processes like apoptosis and cell cycle, although direct evidence for N,N-diethyl-1H-pyrazole-3-carboxamide is currently lacking.

Antimicrobial and Antifungal Activity Mechanisms (In Vitro)

The pyrazole carboxamide structural motif is a recognized pharmacophore in the development of antimicrobial and antifungal agents. Numerous studies have synthesized and evaluated various derivatives for their efficacy against a range of pathogenic microbes. The mechanism of action often involves the inhibition of essential cellular processes in bacteria and fungi. While data specifically for N,N-diethyl-1H-pyrazole-3-carboxamide was not found, extensive research on related structures provides insight into the potential antimicrobial activities of this class of compounds.

Inhibition of Bacterial Growth (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of pyrazole carboxamide have demonstrated notable in vitro activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. For example, a series of novel 3,5-substituted (phenyl-styryl & phenyl-furan)-1H-pyrazole carboxamide derivatives were synthesized and showed potency against S. aureus and E. coli in disc diffusion assays. Similarly, newly designed acrylamide-pyrazole conjugates were evaluated for their antibacterial efficacy, with some compounds showing remarkable activity against these bacteria when compared to standard antibiotics like Gentamicin and Ampicillin.

Another study focused on pyranopyrazole derivatives, which were tested against a panel of human pathogenic bacteria including S. aureus and E. coli. Many of the tested compounds exhibited moderate to high antibacterial activity. The structural diversity within the pyrazole class allows for fine-tuning of antibacterial potency. For instance, studies on ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates also reported significant activity against S. aureus and E. coli. These findings highlight the versatility of the pyrazole core in designing new antibacterial agents, suggesting a potential area of investigation for N,N-diethyl-1H-pyrazole-3-carboxamide.

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound Class | Test Organism | Activity Noted |

|---|---|---|

| 3,5-Substituted Pyrazole Carboxamides | Staphylococcus aureus, Escherichia coli | Potent activity demonstrated in disc diffusion tests. |

| Acrylamide-Pyrazole Conjugates | Staphylococcus aureus, Escherichia coli | Remarkable activity with significant inhibition zones. |

| Pyranopyrazole Derivatives | Staphylococcus aureus, Escherichia coli | Moderate to high antibacterial activity observed. |

Inhibition of Fungal Growth (e.g., Aspergillus niger, Candida albicans)

The pyrazole carboxamide scaffold is also prominent in the search for novel antifungal agents. Various derivatives have been shown to inhibit the growth of clinically relevant fungi such as Candida albicans and the common mold Aspergillus niger. In one study, a series of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives were screened against four fungal pathogens, including C. albicans and A. niger, with some compounds showing more potency than the standard drug.

Further research into novel pyrazole carboxamides confirmed their antifungal potential against a range of phytopathogenic fungi. Although not the primary focus, this indicates a broad spectrum of activity. Acrylamide-pyrazole conjugates have also been evaluated against C. albicans, with several compounds displaying significant zones of inhibition. The consistent appearance of antifungal activity in different pyrazole carboxamide series suggests that this chemical class is a promising starting point for the development of new antifungal therapies.

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

| Compound Class | Test Organism | Activity Noted |

|---|---|---|

| 5-Phenyl-1H-pyrazole-3-carboxylic acid amides | Candida albicans, Aspergillus niger | Some derivatives were more potent than the standard. |

| Acrylamide-Pyrazole Conjugates | Candida albicans | Significant zones of inhibition observed. |

Anti-Biofilm Formation Studies

Bacterial biofilms present a significant challenge in treating persistent infections due to their high resistance to conventional antibiotics. The development of agents that can inhibit biofilm formation is a critical area of research. While specific anti-biofilm studies on N,N-diethyl-1H-pyrazole-3-carboxamide were not identified, related pyrazole derivatives have shown promise in this area.

For example, a study on N-substituted pyrazole derivatives found that N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide demonstrated significant in vitro activity against both planktonic (free-floating) and biofilm-forming cells of Haemophilus influenzae and H. parainfluenzae. Another investigation into 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride derivatives revealed their ability to prevent biofilm formation in Salmonella species, with some compounds causing a significant reduction in biofilm viability. The mechanism of these anti-biofilm agents can involve interference with signaling pathways, such as the c-di-GMP signaling that regulates the transition between planktonic and biofilm lifestyles in many bacteria. These studies indicate that the pyrazole scaffold can be a valuable template for creating molecules that disrupt bacterial communities.

Antioxidant Activity Investigations (In Vitro)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in numerous diseases. Consequently, there is significant interest in identifying novel antioxidant compounds. The pyrazole ring system is a feature in many molecules investigated for their antioxidant properties.

Radical Scavenging Assays

A common method to evaluate antioxidant potential in vitro is through radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize a stable free radical.

Several studies have reported the radical scavenging capabilities of various pyrazole derivatives. For instance, a series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives were investigated, with some compounds showing very high DPPH radical scavenging rates, such as 96.64% at a concentration of 80 mg/mL. Another study on 1,3-Diaryl-1H-pyrrazol-4-carbaldehydes also used the DPPH method to screen for antioxidant activity, identifying several compounds with significant potential. Furthermore, novel thienyl-pyrazoles have demonstrated excellent DPPH and hydroxyl radical scavenging activities, with IC50 values comparable or superior to standard antioxidants like ascorbic acid. Research on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives also confirmed their potent radical scavenging activity through DPPH, nitric oxide, and superoxide radical scavenging assays. Although direct data for N,N-diethyl-1H-pyrazole-3-carboxamide is unavailable, the consistent antioxidant activity found in diverse pyrazole structures suggests this is a promising area for future investigation.

Table 3: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound Class | Assay Type | Notable Results |

|---|---|---|

| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives | DPPH | Scavenging activity up to 96.64%. |

| 1,3-Diaryl-1H-pyrrazol-4-carbaldehydes | DPPH | Several compounds showed significant antioxidant potential. |

| Thienyl-pyrazoles | DPPH, Hydroxyl Radical | Excellent scavenging activity, with IC50 values comparable to standards. |

Ligand-Metal Ion Coordination Chemistry in Biological Systems (In Vitro)

No published research was found that specifically investigates the in vitro coordination of N,N-diethyl-1H-pyrazole-3-carboxamide with biologically relevant metal ions. Consequently, there are no available data on the following for this specific compound:

Formation and Stability of Metal Complexes: There are no reported studies on the formation of complexes between N,N-diethyl-1H-pyrazole-3-carboxamide and metal ions such as copper, zinc, iron, or others in aqueous solutions mimicking biological conditions. Stability constants (log K), which quantify the affinity of the ligand for a metal ion, have not been determined.

Coordination Modes and Stoichiometry: The specific atoms of N,N-diethyl-1H-pyrazole-3-carboxamide that would coordinate to a metal ion (e.g., through the pyrazole nitrogen atoms and/or the carboxamide oxygen) have not been experimentally verified. Spectroscopic (e.g., NMR, IR, UV-Vis) or crystallographic data that would elucidate the stoichiometry and geometry of any potential metal complexes are absent from the literature.

Influence on Biological Activity: Without evidence of metal complex formation, there is no basis to discuss the mechanistic implications of such coordination on the biological activity of N,N-diethyl-1H-pyrazole-3-carboxamide in vitro.

Future Directions and Advanced Research Avenues

Exploration of Novel Derivatives and Bioisosteric Replacements

A significant area of future research lies in the systematic exploration of novel derivatives of N,N-diethyl-1H-pyrazole-3-carboxamide to expand its chemical space and modulate its biological activity. This involves the synthesis of new analogues by introducing a variety of substituents at different positions of the pyrazole (B372694) ring. The versatility of the pyrazole core allows for structural modifications that can influence the compound's physicochemical properties and its interaction with biological targets.

Bioisosteric replacement is a key strategy in this exploratory phase. This approach involves substituting certain functional groups within the N,N-diethyl-1H-pyrazole-3-carboxamide structure with other groups that have similar physical or chemical properties. The goal of such replacements is to enhance the molecule's therapeutic efficacy, improve its pharmacokinetic profile, or reduce potential toxicity. For instance, the pyrazole C3-carboxamide moiety could be replaced with other five-membered heterocyclic rings like oxadiazoles, thiazoles, or triazoles to investigate the impact on biological activity. researchgate.netacs.orgresearchgate.net Such bioisosteric modifications have been successfully applied to other pyrazole-containing compounds, leading to the discovery of potent and selective agents for various therapeutic targets. researchgate.netacs.org

Multi-Targeted Ligand Design Strategies for Polypharmacology

The concept of "one molecule, multiple targets," or polypharmacology, is a burgeoning field in drug discovery, particularly for complex diseases like cancer. There is a growing interest in designing single chemical entities that can modulate multiple biological targets simultaneously. The N,N-diethyl-1H-pyrazole-3-carboxamide scaffold presents a promising starting point for the development of such multi-targeted ligands.

Research into other 1H-pyrazole-3-carboxamide derivatives has revealed their potential to interact with multiple biological targets. jst.go.jp For example, some derivatives have been investigated for their ability to inhibit kinases while also binding to DNA, suggesting a dual mechanism of anticancer activity. jst.go.jpnih.gov This multi-target approach could lead to more effective therapies by addressing the complexity of disease pathways. Future research on N,N-diethyl-1H-pyrazole-3-carboxamide could therefore focus on designing derivatives that are rationally engineered to interact with a predefined set of biological targets, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.

Integration of Advanced Computational Approaches for Rational Drug Design

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. For N,N-diethyl-1H-pyrazole-3-carboxamide, the integration of advanced computational tools is crucial for its rational development. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can provide deep insights into how this molecule and its derivatives interact with biological targets at an atomic level.